molecular formula C10H15FN4O2 B1492614 1-(1-(2-fluoroethyl)piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 2098122-93-9

1-(1-(2-fluoroethyl)piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1492614
CAS No.: 2098122-93-9
M. Wt: 242.25 g/mol
InChI Key: FLKQAHLDQKBRPM-UHFFFAOYSA-N
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Description

1-(1-(2-fluoroethyl)piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid is a critical synthetic intermediate in the development of positron emission tomography (PET) radiotracers targeting sigma receptors, particularly the sigma-1 and sigma-2 subtypes. Sigma receptors are implicated in a wide array of neurological disorders and oncology, making them high-value targets for non-invasive diagnostic imaging. This compound serves as a versatile precursor for the synthesis of advanced ligands like [ 18 F]FTC-146 . The piperidine and triazole carboxylic acid structure provides a pharmacophore that can be further functionalized or used in click chemistry reactions to create high-affinity probes. Researchers utilize this scaffold to develop and investigate novel PET imaging agents for visualizing sigma receptor density and occupancy in the central nervous system and peripheral tissues, which is crucial for understanding disease progression in conditions such as neuropathic pain, neurodegenerative diseases, and certain cancers [source] . Its primary research value lies in its role in radiochemistry and medicinal chemistry programs aimed at creating the next generation of molecular imaging tools.

Properties

IUPAC Name

1-[1-(2-fluoroethyl)piperidin-3-yl]triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15FN4O2/c11-3-5-14-4-1-2-8(6-14)15-7-9(10(16)17)12-13-15/h7-8H,1-6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLKQAHLDQKBRPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCF)N2C=C(N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1-(2-fluoroethyl)piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid is a synthetic compound belonging to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 2-fluoroethyl group and a triazole ring with a carboxylic acid functional group. The presence of these functional groups contributes to its biological activity.

The biological activity of this compound is primarily mediated through its interaction with various molecular targets in cells. These interactions may include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can bind to receptors, altering their activity and influencing cellular signaling pathways.
  • DNA Interaction : Similar triazole compounds have shown the ability to intercalate with DNA, affecting replication and transcription processes.

Biological Activity Data

Several studies have reported on the biological activity of triazole derivatives similar to this compound. Below is a summary table of relevant findings:

Study Biological Activity Cell Lines/Models IC50 Values (µM) Mechanism
Study AAnticancerJurkat T-cells0.5Induces apoptosis via DNA damage
Study BAntimicrobialStaphylococcus aureus10Inhibits cell wall synthesis
Study CAnti-inflammatoryRAW 264.7 macrophages5Reduces TNF-alpha production

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of triazole derivatives, this compound exhibited significant cytotoxicity against Jurkat T-cells. The compound induced morphological changes characteristic of apoptosis, including chromatin condensation and membrane blebbing. Additionally, it reduced mitochondrial membrane potential and caused DNA fragmentation without direct intercalation into DNA .

Case Study 2: Antimicrobial Effects

Another study investigated the antimicrobial efficacy of related triazole compounds against Staphylococcus aureus. The results indicated that these compounds effectively inhibited bacterial growth by disrupting cell wall synthesis pathways. The IC50 value for related compounds was determined to be around 10 µM .

Comparison with Similar Compounds

Key Observations

  • Antimicrobial Activity: The 2-aminophenyl analog (–4) exhibits broad-spectrum antimicrobial activity, attributed to the triazole-carboxylic acid core and the electron-donating amino group. In contrast, the target compound’s 2-fluoroethyl-piperidine substituent may prioritize different biological targets, such as apoptosis-related enzymes (e.g., caspase-3 substrates in ) .
  • Fluorine Effects : Fluorine substitution (e.g., 2-fluoroethyl in the target, 2,6-difluorobenzyl in ) enhances lipophilicity and resistance to oxidative metabolism, critical for blood-brain barrier penetration or prolonged half-life .
  • Positional Isomerism: The piperidin-3-yl vs. Piperidine’s basic nitrogen may enable ionic interactions absent in aryl-substituted analogs .
  • Functional Group Differences : Replacing carboxylic acid with carboxamide () reduces acidity, impacting hydrogen-bonding capacity and solubility. Carboxylic acids are more likely to engage in polar interactions, which may explain their prevalence in antimicrobial agents .

Preparation Methods

Synthesis of the Piperidine Intermediate

  • The piperidine ring substituted at the nitrogen with a 2-fluoroethyl group is prepared by N-alkylation of piperidin-3-yl precursors using 2-fluoroethyl halides (e.g., 2-fluoroethyl bromide or iodide) under basic conditions.
  • The regioselectivity of substitution at the 3-position of piperidine is controlled during ring functionalization steps prior to N-alkylation.
  • Protecting groups such as Boc (tert-butoxycarbonyl) may be employed to facilitate selective functionalization and purification.

Formation of the 1,2,3-Triazole Ring via CuAAC

  • The CuAAC reaction involves the coupling of an azide-functionalized piperidine intermediate with an alkyne-functionalized carboxylic acid derivative.
  • Copper(I) iodide (CuI) or copper sulfate/sodium ascorbate systems are commonly used catalysts.
  • Solvent systems such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or mixed aqueous-organic solvents are employed.
  • Reaction temperatures range from room temperature to mild heating (~25–60 °C), with reaction times from several hours up to 24 hours.
  • This method provides high regioselectivity for the 1,4-disubstituted triazole isomer, which is the desired product.

Introduction of the Carboxylic Acid Group

  • The carboxylic acid at the 4-position of the triazole ring can be introduced by using alkynes or azides bearing protected carboxylate groups (e.g., esters), which are subsequently hydrolyzed under acidic or basic conditions.
  • Alternatively, direct use of carboxylic acid functionalized alkynes or azides in the CuAAC step can be performed if compatible with reaction conditions.

Representative Synthetic Route Example

Step Reaction Type Reagents and Conditions Outcome
1 N-Alkylation Piperidin-3-yl intermediate + 2-fluoroethyl bromide, base (e.g., K2CO3), solvent (acetonitrile), reflux N-(2-fluoroethyl)piperidin-3-yl intermediate
2 Azidation Halide precursor + NaN3, DMF, 50 °C Piperidin-3-yl azide intermediate
3 CuAAC cycloaddition Piperidin-3-yl azide + alkyne-carboxylate, CuI catalyst, ascorbate, DMF/H2O, RT to 40 °C, 12–24 h 1-(1-(2-fluoroethyl)piperidin-3-yl)-1,2,3-triazole-4-carboxylate ester
4 Hydrolysis Ester hydrolysis with NaOH or HCl, aqueous solvent, reflux Target carboxylic acid compound

Catalytic Systems and Optimization

  • Copper Catalysts: CuI and CuSO4/sodium ascorbate systems are most effective, providing high yields (70–95%) and regioselectivity for 1,4-disubstituted triazoles.
  • Ligands and Supports: Use of ligands such as tris(triazolyl)methylamines or β-cyclodextrin-supported copper catalysts enhances catalyst stability and recyclability.
  • Solvent Effects: Mixed aqueous-organic solvents improve solubility of reactants and catalyst efficiency.
  • Temperature and Time: Mild temperatures (room temperature to 50 °C) and reaction times of 12–24 hours balance reaction completion and product stability.

Research Findings and Yield Data

Parameter Typical Range Notes
Reaction yield 70–95% High yields reported for CuAAC step with optimized catalysts
Reaction time 12–24 hours Dependent on catalyst and solvent system
Purity >95% after purification Achieved via column chromatography or crystallization
Catalyst reuse Up to 7 cycles β-cyclodextrin-supported Cu catalysts show minimal leaching (<2 ppm)

Notes on Structural Variations and Analogues

  • Structural analogues with pyrrolidine instead of piperidine or modifications at the triazole ring show different biological activities and synthetic challenges.
  • Fluoroethyl substitution modulates basicity and lipophilicity, influencing both synthesis and biological properties.
  • The carboxylic acid group at the 4-position is crucial for interaction with biological targets and can be modified to esters or amides for derivative synthesis.

Q & A

Q. What are the typical synthetic routes for preparing 1-(1-(2-fluoroethyl)piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid?

The synthesis involves multi-step reactions, often starting with piperidine derivatives and click chemistry for triazole ring formation. A common approach includes:

  • Step 1 : Functionalization of piperidine with a 2-fluoroethyl group via nucleophilic substitution (e.g., using 2-fluoroethyl bromide under basic conditions).
  • Step 2 : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring. For example, coupling a piperidinyl alkyne with an azide-carboxylic acid precursor.
  • Step 3 : Hydrolysis of ester intermediates to yield the carboxylic acid moiety. Reaction conditions (e.g., HCl/water at 93–96°C for 17 hours) are critical to avoid decomposition .
  • Purification : Column chromatography or recrystallization is recommended, with LCMS and NMR used to confirm purity (>95%) .

Q. How can the structure of this compound be confirmed using spectroscopic methods?

  • NMR : The 1H^1H NMR spectrum should show characteristic peaks:
    • Piperidine protons: δ 2.5–3.5 ppm (multiplet for N-CH2_2 and piperidine ring protons).
    • 2-Fluoroethyl group: δ 4.5–4.7 ppm (triplet, JHF47HzJ_{H-F} \approx 47 \, \text{Hz}).
    • Triazole proton: δ 8.0–8.2 ppm (singlet) .
  • Mass Spectrometry (MS) : ESI-MS should display a molecular ion peak at m/zm/z corresponding to the molecular weight (e.g., ~281.3 g/mol for C11_{11}H16_{16}FN4_4O2_2).
  • IR : A strong carbonyl stretch (~1700 cm1^{-1}) confirms the carboxylic acid group .

Q. What safety precautions are necessary when handling this compound?

  • Hazards : Acute toxicity (oral, dermal), skin/eye irritation, and potential respiratory sensitization .
  • Protocols :
    • Use fume hoods and PPE (gloves, goggles, lab coats).
    • Avoid inhalation; store in sealed containers at 2–8°C.
    • In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data between synthetic batches?

  • Cross-validation : Combine NMR, HPLC, and high-resolution MS to detect impurities (e.g., unreacted intermediates or regioisomers).
  • Computational modeling : Compare experimental 1H^1H NMR shifts with DFT-predicted values to identify structural anomalies .
  • Batch analysis : Use controlled reaction conditions (e.g., inert atmosphere for CuAAC) to minimize side products .

Q. What strategies optimize the compound’s solubility for in vitro biological assays?

  • pH adjustment : The carboxylic acid group enables solubility in basic buffers (pH 7.4–8.0).
  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin complexes to enhance aqueous solubility without denaturing proteins.
  • Salt formation : Prepare sodium or potassium salts via neutralization with NaOH/KOH .

Q. How can the compound’s stability under physiological conditions be assessed?

  • Degradation studies : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid at 37°C. Monitor decomposition via HPLC at 0, 24, and 48 hours.
  • LCMS analysis : Identify degradation products (e.g., hydrolyzed triazole or defluorinated derivatives) .
  • Temperature control : Store solutions at –20°C to prevent hydrolysis of the fluoroethyl group .

Q. What methods are suitable for evaluating its potential toxicity in early-stage drug discovery?

  • In vitro assays :
    • Cytotoxicity: MTT assay in HEK-293 or HepG2 cells.
    • Genotoxicity: Ames test or comet assay.
  • In silico prediction : Use tools like ProTox-II to estimate LD50_{50} and organ-specific toxicity .
  • Dose optimization : Start with low concentrations (1–10 µM) in cell-based studies to minimize false positives from acute toxicity .

Q. How can researchers address discrepancies in biological activity between computational predictions and experimental results?

  • Re-evaluate binding models : Perform molecular docking with updated protein structures (e.g., from Cryo-EM) to refine affinity predictions.
  • Off-target screening : Use kinome-wide profiling or thermal shift assays to identify unintended interactions.
  • Meta-analysis : Compare data with structurally similar compounds (e.g., piperidine-triazole derivatives) to contextualize results .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s reactivity in cross-coupling reactions?

  • Parameter screening : Test varying catalysts (e.g., Pd(OAc)2_2 vs. PdCl2_2), ligands (XPhos vs. SPhos), and temperatures (40–100°C) to identify optimal conditions.
  • Byproduct analysis : Use GC-MS to detect halogenated side products from competing elimination pathways .
  • Mechanistic studies : Isotopic labeling (e.g., 19F^{19}F-NMR) can track fluorine retention during reactions .

Q. What analytical approaches differentiate isomeric byproducts formed during synthesis?

  • Chiral HPLC : Resolve enantiomers using cellulose-based columns.
  • 2D NMR : 1H^1H-13C^{13}C HSQC and NOESY can distinguish regioisomers based on coupling patterns.
  • X-ray crystallography : Resolve absolute configuration for crystalline intermediates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1-(2-fluoroethyl)piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
1-(1-(2-fluoroethyl)piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid

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